2-Oxo Mirabegron
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Overview
Description
2-Oxo Mirabegron is a derivative of Mirabegron, a beta-3 adrenergic receptor agonist primarily used to treat overactive bladder
Preparation Methods
The synthesis of 2-Oxo Mirabegron involves several steps. Starting with mandelic acid and 2-aminothiazole-4-acetic acid, the target product is obtained through a series of reactions including amide condensation, carbonyl reduction, nitro reduction, and another amide condensation . The process has been optimized for industrial production by using ammonium formate as the hydrogen source for nitro reduction, which simplifies the operation and makes the reaction conditions milder .
Chemical Reactions Analysis
2-Oxo Mirabegron undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert functional groups within the molecule.
Reduction: Commonly involves reducing agents like ammonium formate to convert nitro groups to amines.
Substitution: This reaction can occur under specific conditions where one functional group is replaced by another. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Oxo Mirabegron has several scientific research applications:
Mechanism of Action
2-Oxo Mirabegron, like its parent compound Mirabegron, acts as a beta-3 adrenergic receptor agonist. This activation leads to the relaxation of detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle, increasing bladder capacity and alleviating symptoms of overactive bladder . The molecular targets involved include beta-3 adrenergic receptors, which mediate the relaxation of smooth muscle tissue .
Comparison with Similar Compounds
2-Oxo Mirabegron can be compared with other beta-3 adrenergic receptor agonists such as Vibegron. Both compounds are used to treat overactive bladder, but they differ in their efficacy and safety profiles. Vibegron has shown greater improvement in total urinary incontinence episodes and volume voided compared to Mirabegron . the overall efficacy and patient preference can vary depending on individual responses to the treatment .
Conclusion
This compound is a compound with significant potential in various scientific fields. Its synthesis, chemical reactions, and applications make it a valuable tool for research and development in chemistry, biology, medicine, and industry. Understanding its mechanism of action and comparing it with similar compounds can provide insights into its unique properties and potential therapeutic benefits.
Properties
CAS No. |
1684453-05-1 |
---|---|
Molecular Formula |
C₂₁H₂₂N₄O₃S |
Molecular Weight |
410.49 |
Synonyms |
2-Amino-N-[4-[2-[[(2R)-2-hydroxy-2-phenylacetyl]amino]ethyl]phenyl]-4-Thiazoleacetamide |
Origin of Product |
United States |
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